![molecular formula C21H19F3N2O2S B6520316 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-07-8](/img/structure/B6520316.png)
4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
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Overview
Description
The compound “4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a trifluoromethyl group, a phenyl ring, a thiazole ring, and a benzamide group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available . Trifluoromethyl groups, for example, can be introduced using various methods, including direct fluorination or through the use of trifluoromethyl-containing building blocks .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a trifluoromethyl group and a phenyl ring could bestow many of the distinctive physical-chemical properties observed with this class of compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups, for example, can significantly affect a compound’s polarity, boiling point, and metabolic stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of 4-Trifluoromethoxyphenylboronic acid makes it a valuable building block for designing novel pharmaceuticals. Researchers explore its potential as a scaffold for drug candidates targeting specific enzymes or receptors. For instance, a molecule with a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring showed improved drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Fluorine NMR Studies
Fluorine nuclear magnetic resonance (NMR) has gained popularity in drug discovery due to its sensitivity and efficiency in screening ligands. Researchers use 4-Trifluoromethoxyphenylboronic acid as a fluorinated probe to study ligand-receptor interactions. By incorporating fluorine atoms, they can track ligand binding and affinity, aiding in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with atrifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group can lower the pk_a of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This suggests that the compound may interact with its targets through hydrogen bonding , which can result in changes in the target’s activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-28-18-9-5-14(6-10-18)19(27)25-12-11-17-13-29-20(26-17)15-3-7-16(8-4-15)21(22,23)24/h3-10,13H,2,11-12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDPDZEGYFJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide |
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